Methyl 2-(2-((4-(2-fluorophenyl)piperazinyl)sulfonyl)-4,5-dimethoxyphenyl)acetate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Biological Activities
A series of 4-piperidinylthioether and sulfone derivatives of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl) methyl]-N-2-(4-fluorophenylethyl) piperidine were synthesized to find new 5-HT2A selective ligands. These new compounds demonstrated high selectivity for the 5-HT2A receptor, suggesting their potential in neurological research and drug development H. Wang, R. Wen, L. Huang, R. Bi, P. Tan, 2001.
Antiproliferative Activity
New 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against human cancer cell lines. Among them, compounds showed significant activity, highlighting the compound's potential as a lead structure in cancer therapy research L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012.
COX-2 Inhibitory Activity
A new series of 1, 3-benzthiazinan-4-ones containing a methyl sulfonyl pharmacophore showed potent and selective COX-2 inhibitory activity. This highlights their potential for the development of new anti-inflammatory drugs A. Zarghi, Tannaz Zebardast, Bahram Daraie, M. Hedayati, 2009.
Serotonin Receptor Antagonism
Substituted diphenyl sulfones were synthesized and demonstrated strong antagonistic activities towards 5-HT₆ receptors in a cell-based functional assay. This suggests their potential use in treating neurological disorders related to serotonin receptor dysregulation A. Ivachtchenko, E. Golovina, M. Kadieva, O. Mitkin, S. Tkachenko, I. Okun, 2013.
Properties
IUPAC Name |
methyl 2-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O6S/c1-28-18-12-15(13-21(25)30-3)20(14-19(18)29-2)31(26,27)24-10-8-23(9-11-24)17-7-5-4-6-16(17)22/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZDOCFUNJFBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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